molecular formula C17H20BrN B3003379 N-(2-adamantyl)-1-(4-bromophenyl)methanimine CAS No. 324016-93-5

N-(2-adamantyl)-1-(4-bromophenyl)methanimine

Cat. No.: B3003379
CAS No.: 324016-93-5
M. Wt: 318.258
InChI Key: NYVFMAXEXMZJCG-VXLYETTFSA-N
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Description

N-(2-adamantyl)-1-(4-bromophenyl)methanimine is a specialized research chemical featuring a unique molecular architecture that combines an adamantane scaffold with a bromophenyl substituent. This structural configuration places it within a class of compounds demonstrating significant potential in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate for the development of multi-target therapeutic agents. The compound's adamantyl group contributes enhanced lipid solubility and metabolic stability, while the bromophenyl moiety provides a versatile handle for further synthetic modifications through cross-coupling reactions and other transition metal-catalyzed transformations. Researchers investigating enzyme inhibition strategies have demonstrated that structurally related adamantyl-containing compounds exhibit notable activity against various biological targets, including urease and alpha-glucosidase enzymes, suggesting potential research applications in metabolic disorder studies and antimicrobial development . The presence of the imine functional group enables this compound to serve as a valuable precursor for the synthesis of diverse heterocyclic systems and complex molecular architectures relevant to pharmaceutical development. In silico analyses of similar compounds have revealed favorable drug-like characteristics and promising binding interactions with enzyme active sites, supporting their potential as lead compounds in drug discovery campaigns . This compound is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation. Storage recommendations include maintaining the compound in a cool, dry environment protected from light to ensure long-term stability. Technical specifications, including purity certification and structural characterization data (NMR, LC-MS, and elemental analysis results), are provided with each shipment to ensure research reproducibility and quality assurance.

Properties

IUPAC Name

N-(2-adamantyl)-1-(4-bromophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVFMAXEXMZJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-(4-bromophenyl)methanimine typically involves the reaction of 2-adamantanone with 4-bromoaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of N-(2-adamantyl)-1-(4-bromophenyl)methanimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-(4-bromophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanone.

    Reduction: Formation of N-(2-adamantyl)-1-(4-bromophenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of adamantane derivatives, including N-(2-adamantyl)-1-(4-bromophenyl)methanimine. Research indicates that compounds with adamantane structures exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL . The compound's ability to inhibit microbial growth positions it as a candidate for further development into antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) have shown that certain adamantane derivatives, potentially including N-(2-adamantyl)-1-(4-bromophenyl)methanimine, do not induce significant cytotoxic effects at tested concentrations . This characteristic is crucial for drug development, as it suggests a favorable safety profile for therapeutic applications.

Chemical Synthesis

Synthetic Intermediate

N-(2-Adamantyl)-1-(4-bromophenyl)methanimine serves as a versatile synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of heterocyclic compounds and other biologically active molecules. For example, its reactivity can be harnessed in coupling reactions or as a precursor to other nitrogen-containing compounds .

Heterocyclic Chemistry

The compound has been utilized in synthesizing six- and seven-membered heterocycles containing adamantyl fragments. These heterocycles are of interest due to their potential biological activities and applications in pharmaceuticals . The structural versatility of N-(2-adamantyl)-1-(4-bromophenyl)methanimine allows for the exploration of new chemical entities with enhanced properties.

Material Science

Polymeric Materials

The incorporation of adamantane derivatives into polymeric systems has been investigated for their potential to enhance material properties such as thermal stability and mechanical strength. The unique cage-like structure of adamantane can improve the performance characteristics of polymers when used as additives or cross-linking agents . This application is particularly relevant in developing high-performance materials for industrial use.

Table: Summary of Research Findings on N-(2-Adamantyl)-1-(4-bromophenyl)methanimine

Study Focus Area Findings Reference
Study 1Antimicrobial ActivitySignificant antibacterial activity against Gram-positive bacteria with MIC values between 62.5-1000 µg/mL
Study 2CytotoxicityNo significant cytotoxic effects observed on various cancer cell lines at tested doses
Study 3Synthesis of HeterocyclesUsed as an intermediate for synthesizing six- and seven-membered heterocycles with potential biological activity
Study 4Material ScienceEnhances thermal stability and mechanical properties when incorporated into polymeric materials

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1-(4-bromophenyl)methanimine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Insights : Adamantyl-substituted imines are predicted to exhibit distinct crystallographic behavior due to steric bulk, diverging from halogenated analogs dominated by weak intermolecular interactions .
  • Synthetic Utility : The bromophenyl group enables cross-coupling reactions, but adamantyl may necessitate tailored catalytic conditions (e.g., bulky ligands) to maintain efficiency .
  • Biological Potential: Adamantyl imines could leverage the pharmacophore profile of adamantane (e.g., antiviral activity) but require empirical validation against microbial targets .

Biological Activity

N-(2-adamantyl)-1-(4-bromophenyl)methanimine is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, which contributes to its steric properties, and a bromophenyl moiety that enhances its reactivity. The general structure can be represented as follows:

N 2 adamantyl 1 4 bromophenyl methanimine\text{N 2 adamantyl 1 4 bromophenyl methanimine}

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of N-(2-adamantyl)-1-(4-bromophenyl)methanimine is primarily attributed to its interaction with specific molecular targets. The adamantyl group provides steric hindrance that influences binding affinity and selectivity towards biological molecules. The bromophenyl group can engage in hydrogen bonding and π-π stacking interactions, modulating the activity of enzymes and receptors involved in various biological processes.

Anticonvulsant Activity

Research has indicated that compounds similar to N-(2-adamantyl)-1-(4-bromophenyl)methanimine exhibit significant anticonvulsant properties. For instance, thiazole-bearing analogues have demonstrated efficacy in various animal models. The structure-activity relationship (SAR) studies suggest that para-substituted phenyl groups enhance anticonvulsant effects, indicating potential for further exploration in this area .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related adamantane derivatives have shown promising results. For example, certain adamantane-based compounds have been noted for their antibacterial efficacy against strains such as Staphylococcus epidermidis. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly impacts their antimicrobial potency .

Case Studies and Research Findings

  • Anticonvulsant Studies : A study focused on thiazole-integrated compounds revealed that derivatives similar to N-(2-adamantyl)-1-(4-bromophenyl)methanimine exhibited effective anticonvulsant action with median effective doses significantly lower than standard medications .
  • Antimicrobial Efficacy : Another research effort highlighted the synthesis of phenylthiazol-2-amine derivatives that showed comparable antimicrobial activity to established antibiotics like norfloxacin. This suggests that modifications to the bromophenyl group could enhance antibacterial properties .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that certain derivatives of adamantane-based compounds could selectively inhibit cancer cell proliferation, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityNotable Findings
N-(2-adamantyl)-1-(4-chlorophenyl)methanimineChlorine instead of bromineModerate antibacterialLower efficacy compared to brominated analogues
N-(2-adamantyl)-1-(4-fluorophenyl)methanimineFluorine instead of bromineAnticonvulsant potentialLess potent than brominated variants
N-(2-adamantyl)-1-(4-iodophenyl)methanimineIodine instead of bromineVariable activityEnhanced lipophilicity but reduced binding affinity

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